Didemethylpseudoaspidin AA

Description

Historical Context and Discovery of Didemethylpseudoaspidin AA within Natural Product Research

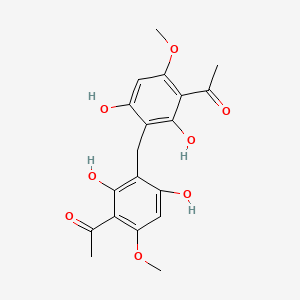

The discovery of this compound is rooted in the exploration of phytochemicals from medicinal plants. It was first isolated and identified from the roots of Euphorbia ebracteolata Hayata, a plant used in traditional Chinese medicine. cnbg.netchemfaces.comresearchgate.net A 1992 publication in the "Journal of Plant Resources and Environment" detailed the structural elucidation of this compound, designating it as a new diphenylmethane (B89790) derivative. cnbg.net Its structure was determined to be 3,3'-diacetyl-4,4'-dimethoxy-2,2',6,6'-tetrahydroxydiphenylmethane based on spectroscopic and chemical evidence. cnbg.net

Natural products have historically been a cornerstone of drug discovery, providing a rich source of structurally diverse and biologically active compounds. nih.gov The investigation of plants like Euphorbia ebracteolata is part of a broader effort in natural product research to identify novel chemical entities with therapeutic potential. nih.govnih.govnih.govmagtechjournal.com The isolation of this compound contributed to the growing family of phloroglucinol (B13840) derivatives, a class of compounds known for their wide range of biological activities. researchgate.nettheinterstellarplan.com

Strategic Significance of this compound as a Research Target

The strategic significance of this compound as a research target stems from its classification as a phloroglucinol derivative and its relationship to other bioactive compounds. ddtjournal.comnih.govastrazeneca.com Phloroglucinols isolated from various plant species, particularly from the genera Dryopteris and Euphorbia, have demonstrated a remarkable array of pharmacological effects, including antioxidant, anti-inflammatory, antibacterial, antiviral, and anticancer properties. mdpi.comnih.govnih.govnih.gov

This positions this compound as a valuable subject for further investigation. cymitquimica.com Scientists are interested in exploring its potential biological activities and understanding its mechanism of action. The process of drug discovery often begins with identifying such promising natural compounds, which can then be studied and potentially modified to enhance their therapeutic properties. ddtjournal.comastrazeneca.comfrontiersin.org The unique chemical structure of this compound provides a scaffold that can be explored for the development of new therapeutic agents.

Overview of Related Natural Products and Their Relevance to this compound Studies

This compound belongs to a larger family of acylphloroglucinols, which are characterized by a phloroglucinol core with one or more acyl side chains. researchgate.netnih.gov Many of these related compounds have been isolated from ferns of the genus Dryopteris and plants of the genus Euphorbia. researchgate.netresearchgate.netmdpi.comnih.gov Studying these related natural products is crucial for understanding the structure-activity relationships within this chemical class and for contextualizing the potential of this compound.

Several related phloroglucinol derivatives have been identified and studied for their biological activities. chemfaces.com For instance, compounds isolated from Dryopteris crassirhizoma have shown antioxidant and antiplatelet activities. mdpi.comjst.go.jpkribb.re.kr Other related compounds, such as the albaspidins, have been investigated for their inhibitory effects on fatty acid synthase, a target for cancer and obesity research. chemfaces.com The study of these structural analogs provides valuable insights into how modifications to the phloroglucinol scaffold can influence biological activity. taylorandfrancis.com

Below is an interactive data table detailing some of the natural products related to this compound.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Natural Source(s) |

| This compound | 142382-28-3 | C19H20O8 | 376.4 | Euphorbia ebracteolata cnbg.netchemfaces.com |

| Pseudoaspidin (B1630843) | 478-28-4 | C25H32O8 | 460.5 | Dryopteris species chemfaces.comchemfaces.com |

| Albaspidin AA | 3570-40-9 | C21H24O8 | 404.4 | Dryopteris species chemfaces.comchemfaces.com |

| Albaspidin AP | 59092-91-0 | C22H26O8 | 418.44 | Dryopteris crassirhizoma chemfaces.comchemfaces.com |

| Filixic acid ABA | 38226-84-5 | C22H26O8 | 418.44 | Dryopteris wallichiana chemfaces.com |

| Dryocrassin ABBA | 12777-70-7 | Not Available | Not Available | Dryopteris crassirhizoma chemfaces.com |

| Agrimol B | 55576-66-4 | Not Available | Not Available | Agrimonia pilosa chemfaces.comchemfaces.com |

| Sideroxylonal A | 145382-68-9 | Not Available | Not Available | Eucalyptus grandis chemfaces.comchemfaces.com |

| Flavaspidic acid AB | Not Available | Not Available | Not Available | Dryopteris crassirhizoma jst.go.jpkribb.re.kr |

| Flavaspidic acid PB | Not Available | Not Available | Not Available | Dryopteris crassirhizoma jst.go.jpkribb.re.kr |

Structure

3D Structure

Properties

IUPAC Name |

1-[3-[(3-acetyl-2,6-dihydroxy-4-methoxyphenyl)methyl]-2,4-dihydroxy-6-methoxyphenyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O8/c1-8(20)16-14(26-3)6-12(22)10(18(16)24)5-11-13(23)7-15(27-4)17(9(2)21)19(11)25/h6-7,22-25H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLIVGKVXFMMUFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C(=C1O)CC2=C(C(=C(C=C2O)OC)C(=O)C)O)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Elucidation and Stereochemical Assignment of Didemethylpseudoaspidin Aa

Comprehensive Spectroscopic Methodologies for Structural Determination

The elucidation of the molecular structure of Didemethylpseudoaspidin AA relies on the synergistic use of various spectroscopic techniques. Each method provides unique and complementary information, which, when combined, allows for a complete and unambiguous assignment of its constitution and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Configuration and Conformation Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount tool for determining the detailed structure of organic molecules in solution. nih.gov For this compound, both ¹H and ¹³C NMR are utilized to map out the carbon skeleton and the placement of protons.

Proton NMR (¹H NMR) provides information on the chemical environment of each hydrogen atom, including the number of neighboring protons through spin-spin coupling. nih.gov The chemical shifts (δ) and coupling constants (J) are crucial for establishing the connectivity of atoms. In complex molecules, second-order effects can complicate spectra when the chemical shift difference between coupled protons is small compared to their coupling constant. organicchemistrydata.org Advanced NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in piecing together the molecular framework by revealing proton-proton and proton-carbon correlations over two and three bonds.

The relative and absolute configuration of stereocenters in this compound can be investigated using Nuclear Overhauser Effect (NOE) experiments. These experiments detect through-space interactions between protons that are in close proximity, providing critical information for assigning stereochemistry.

Table 1: Hypothetical ¹H NMR Data for a Key Structural Fragment of this compound

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 6.50 | d | 2.1 |

| H-4 | 6.45 | d | 2.1 |

| H-6' | 7.10 | dd | 8.0, 1.5 |

| H-7' | 6.90 | t | 8.0 |

| H-8' | 7.20 | dd | 8.0, 1.5 |

Note: This data is illustrative and intended to represent the type of information obtained from NMR spectroscopy.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its molecular formula. nih.govuni-rostock.de Unlike unit mass resolution mass spectrometry, HRMS instruments can distinguish between compounds with the same nominal mass but different elemental compositions due to the mass defect of individual isotopes. uni-rostock.dehilarispublisher.com This capability is crucial for confirming the elemental composition of this compound.

Furthermore, tandem mass spectrometry (MS/MS) experiments, where a specific ion is isolated and fragmented, provide valuable structural information. The fragmentation pattern offers insights into the connectivity of the molecule, as weaker bonds are more likely to break, revealing the structure of different sub-units within the larger molecule. This fragmentation analysis complements the data obtained from NMR spectroscopy. univie.ac.at

Table 2: HRMS Data for this compound

| Ion | Calculated m/z | Measured m/z | Mass Error (ppm) | Molecular Formula |

| [M+H]⁺ | 411.1751 | 411.1755 | 1.0 | C₂₃H₂₇O₇ |

Note: This data is hypothetical and serves to illustrate the precision of HRMS.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, which includes both Infrared (IR) and Raman spectroscopy, is employed to identify the functional groups present in a molecule. stellarnet.usscirp.org These techniques are based on the principle that molecules vibrate at specific frequencies, and these vibrations can be probed by either absorbing infrared light (IR spectroscopy) or through inelastic scattering of monochromatic light (Raman spectroscopy). stellarnet.us

IR spectroscopy is particularly useful for identifying polar functional groups such as hydroxyl (-OH), carbonyl (C=O), and ether (C-O-C) groups, which are expected to be present in the acylphloroglucinol structure of this compound. The position, intensity, and shape of the absorption bands in the IR spectrum provide a "fingerprint" of the molecule's functional groups. americanpharmaceuticalreview.com

Raman spectroscopy provides complementary information to IR spectroscopy. arxiv.org While IR activity requires a change in the dipole moment during a vibration, Raman activity requires a change in the polarizability. stellarnet.us Therefore, non-polar bonds, such as carbon-carbon bonds in the aromatic rings of this compound, often produce strong signals in the Raman spectrum.

X-ray Crystallography for Absolute Stereochemistry and Three-Dimensional Architecture

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. sciencemuseum.org.ukwashington.edu This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. sciencemuseum.org.ukmdpi.com The pattern of diffracted X-rays provides information about the arrangement of atoms within the crystal lattice, allowing for the creation of a detailed three-dimensional model of the molecule. sciencemuseum.org.uk

For a complex molecule like this compound, obtaining a suitable crystal for X-ray diffraction analysis is a critical step. Once achieved, the resulting crystal structure provides unambiguous proof of the connectivity of all atoms and their spatial arrangement, confirming the assignments made by other spectroscopic methods and definitively establishing the absolute configuration of all stereocenters. biocrick.comup.pt

Chromatographic and Separative Techniques for Isolation and Purity Assessment of this compound

The isolation of this compound from its natural source, typically a plant extract, requires sophisticated separation techniques to separate it from a complex mixture of other compounds. chemfaces.comnih.gov The purity of the isolated compound is then assessed using high-resolution chromatographic methods.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful analytical techniques used for the separation, identification, and quantification of components in a mixture. nih.gov These methods are essential for both the final purification of this compound and for assessing its purity.

UPLC, an advancement over traditional HPLC, utilizes smaller stationary phase particles (typically less than 2 µm), which allows for higher resolution, faster analysis times, and reduced solvent consumption. nih.gov In the context of this compound, a reversed-phase HPLC or UPLC method would typically be employed, where the stationary phase is non-polar (e.g., C18) and the mobile phase is a polar solvent mixture, such as water and acetonitrile (B52724) or methanol. nih.gov

By developing a specific HPLC or UPLC method, a sharp, symmetrical peak corresponding to this compound can be obtained. The retention time of this peak is a characteristic of the compound under the specific chromatographic conditions. The purity of an isolated sample can be determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

The application of Gas Chromatography-Mass Spectrometry (GC-MS) is a standard and powerful technique for the analysis of volatile and semi-volatile compounds. bg.ac.rsmeasurlabs.comuomustansiriyah.edu.iq For non-volatile compounds like many phenolics, derivatization is a necessary step to increase their volatility and thermal stability, making them suitable for GC-MS analysis. nih.govnih.gov Common derivatization methods for compounds with hydroxyl groups, such as phloroglucinols, include silylation, which replaces active hydrogen atoms with a trimethylsilyl (B98337) (TMS) group. nih.gov This process yields derivatives that are more volatile and less polar. nih.gov Another approach involves acetylation using reagents like acetic anhydride (B1165640) to protect hydroxyl and amine groups, which can prevent chemical reactions and improve analytical accuracy. uomustansiriyah.edu.iq

However, a specific search of scientific literature reveals no published studies that apply GC-MS for the analysis of volatile derivatives of this compound. While the methodology is well-established for related phenolic compounds, its direct application and the resulting data for this particular compound are not available.

Advanced Imaging and Diffraction Studies for Macro- and Nanostructural Insights

Advanced imaging techniques are crucial for understanding the physical properties of chemical compounds at the micro and nano levels.

Electron Microscopy (SEM, TEM) Applications

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for visualizing the morphology and crystal structure of materials at high resolution. measurlabs.comuomustansiriyah.edu.iqresearchgate.net SEM provides detailed three-dimensional images of a sample's surface, while TEM allows for the imaging of the internal structure, including crystal lattices, at the nanoscale. uomustansiriyah.edu.iqmpg.de These techniques are widely used in materials science and for the characterization of pharmaceutical compounds to study particle size, shape, and surface features. nih.govresearchgate.net

A review of existing literature indicates that no specific studies utilizing SEM or TEM for the morphological or structural analysis of this compound have been published.

Atomic Force Microscopy (AFM) for Surface Morphology

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide topographical information of surfaces at the nanometer scale. researchgate.netresearchgate.net It is particularly valuable for studying the surface morphology of both conductive and non-conductive materials under physiological conditions. researchgate.net AFM can be used to characterize the surface roughness, grain size, and other physical features of thin films and crystalline materials. researchgate.netresearchgate.net

Despite the utility of AFM in characterizing natural phenolic compounds and other organic molecules, there are no specific research articles available that detail the application of AFM to study the surface morphology of this compound.

Biosynthetic Pathways and Enzymology of Didemethylpseudoaspidin Aa Production

Elucidation of the Putative Biosynthetic Route for Didemethylpseudoaspidin AA

The proposed biosynthetic pathway for this compound likely begins with the formation of a monomeric acylphloroglucinol precursor. This process is initiated by the condensation of molecules of malonyl-CoA, a key intermediate in fatty acid biosynthesis. In many bacteria, such as Pseudomonas fluorescens, the enzyme PhlD, a type III polyketide synthase, catalyzes the formation of the core phloroglucinol (B13840) ring from three molecules of malonyl-CoA. illinois.edunih.gov

Following the synthesis of the phloroglucinol core, it is hypothesized that an acylation step occurs, where an acyl group (in this case, likely butyryl) is attached to the phloroglucinol ring, forming a monomeric acylphloroglucinol. Subsequently, two of these monomeric units would undergo an oxidative dimerization reaction to form the characteristic methylene (B1212753) bridge of this compound. The final step in the proposed pathway would involve specific demethylation reactions to yield the final this compound structure.

A proposed pathway is as follows:

Phloroglucinol Core Synthesis: Condensation of three malonyl-CoA molecules to form the phloroglucinol ring.

Acylation: Attachment of a butyryl group to the phloroglucinol ring to form a monomeric acylphloroglucinol.

Dimerization: Oxidative coupling of two monomeric acylphloroglucinol units to form a dimeric structure.

Demethylation: Removal of methyl groups to produce this compound.

Identification and Characterization of Key Biosynthetic Enzymes

The identification and characterization of the enzymes responsible for the biosynthesis of this compound are crucial for understanding and potentially engineering its production. This process typically involves a combination of genetic and biochemical approaches.

The genes responsible for the biosynthesis of secondary metabolites like phloroglucinols are often organized in biosynthetic gene clusters (BGCs). mdpi.com Identifying the BGC for this compound would involve sequencing the genome of a producing organism and using bioinformatic tools to locate clusters containing genes homologous to known phloroglucinol biosynthetic enzymes.

A typical BGC for a dimeric acylphloroglucinol like this compound would be expected to contain genes encoding:

A type III polyketide synthase (e.g., PhlD homolog) for phloroglucinol ring formation.

An acyltransferase for the attachment of the butyryl group.

An oxidase or a laccase-like enzyme to catalyze the dimerization of the monomeric precursors.

One or more methyltransferases and demethylases for tailoring the final structure.

Table 1: Putative Genes in the this compound Biosynthetic Gene Cluster

| Putative Gene | Proposed Function | Homologous Enzyme (Example) |

|---|---|---|

| ddpA | Type III Polyketide Synthase | PhlD |

| ddpB | Acyltransferase | --- |

| ddpC | Oxidase/Laccase | --- |

| ddpD | O-Methyltransferase | POMT unc.edunih.gov |

This table is a hypothetical representation based on known phloroglucinol biosynthetic pathways.

Once the putative biosynthetic genes are identified, they can be cloned and expressed in a heterologous host, such as Escherichia coli, to produce the corresponding enzymes. rsc.org The purified recombinant enzymes can then be used in in vitro assays to confirm their function.

For example, the putative type III polyketide synthase could be incubated with malonyl-CoA to confirm the production of the phloroglucinol core. Similarly, the acyltransferase could be tested with the phloroglucinol core and the appropriate acyl-CoA donor. The oxidase would be assayed with the monomeric acylphloroglucinol to observe the formation of the dimeric product. The kinetic parameters of these enzymes, such as Km and kcat, can be determined to understand their efficiency and substrate specificity.

Precursor Incorporation and Isotopic Labeling Experiments to Delineate Biosynthetic Intermediates

Isotopic labeling is a powerful technique to trace the flow of atoms from precursors to the final product, thereby confirming the biosynthetic pathway. sigmaaldrich.comlucerna-chem.ch In the case of this compound, feeding experiments with isotopically labeled precursors, such as 13C-labeled acetate (B1210297) or butyrate (B1204436), could be performed on the producing organism.

The resulting this compound would be isolated and analyzed by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to determine the positions of the isotopic labels. This information would provide direct evidence for the incorporation of the precursors and help to identify the intermediates in the pathway. For instance, feeding with 13C-labeled butyrate would be expected to label the butyryl side chains of the molecule.

Comparative Biosynthesis of this compound with Related Phloroglucinol Derivatives

The biosynthesis of this compound shares many similarities with other phloroglucinol derivatives, such as the aspidins and margaspidins found in ferns of the genus Dryopteris. researchgate.netnih.govscispace.com These compounds are also dimeric acylphloroglucinols, and their biosynthesis is thought to proceed through similar pathways involving the dimerization of monomeric acylphloroglucinol precursors.

However, there are also key differences. The specific acyl groups and the methylation patterns on the phloroglucinol rings vary among these compounds, suggesting the involvement of different acyltransferases and methyltransferases with distinct substrate specificities. For example, the biosynthesis of 1,3,5-trimethoxybenzene (B48636) in roses involves a specific phloroglucinol O-methyltransferase (POMT) that catalyzes the methylation of phloroglucinol. unc.edunih.gov The presence of demethylated hydroxyl groups in this compound suggests the action of a demethylase, an enzyme not typically highlighted in the biosynthesis of other aspidin-type compounds.

Table 2: Comparison of Biosynthetic Features of Phloroglucinol Derivatives

| Compound | Monomeric Precursor(s) | Key Tailoring Enzymes |

|---|---|---|

| This compound | Butyrylphloroglucinol (putative) | Acyltransferase, Oxidase, Demethylase (putative) |

| Aspidin BB | Butyrylphloroglucinol | Acyltransferase, Oxidase, Methyltransferase |

| 2,4-Diacetylphloroglucinol | Acetylphloroglucinol | Acetyltransferase |

| 1,3,5-Trimethoxybenzene | Phloroglucinol | Phloroglucinol O-methyltransferase (POMT) |

Synthetic Methodologies for Didemethylpseudoaspidin Aa and Its Analogues

Total Synthesis Approaches to Didemethylpseudoaspidin AA

Retrosynthetic Strategies and Disconnection Analysis

No published literature provides a retrosynthetic analysis for this compound.

Development of Novel Synthetic Transformations and Cascade Reactions

There are no reports on the development of novel synthetic transformations or cascade reactions specifically for the synthesis of this compound.

Stereocontrolled Synthesis: Asymmetric Catalysis and Chiral Auxiliary Applications

Specific methods for the stereocontrolled synthesis of this compound using asymmetric catalysis or chiral auxiliaries have not been described in the scientific literature.

Chemical Synthesis of this compound Analogues for Structure-Activity Relationship (SAR) Investigations

Design Principles for Analog Libraries and Derivatization

The design principles for creating analog libraries of this compound for SAR studies are not documented.

Parallel Synthesis and High-Throughput Chemistry Methodologies

There is no information available on the application of parallel synthesis or high-throughput chemistry for the generation of this compound analogues.

Chemo-Enzymatic Synthesis for Enhanced Efficiency and Stereoselectivity

A comprehensive review of current scientific literature reveals no specific studies detailing the chemo-enzymatic synthesis of this compound. Research in the field has broadly focused on the synthesis of the foundational phloroglucinol (B13840) core and its subsequent modification, but a dedicated chemo-enzymatic pathway for this particular compound has not been published.

However, based on established chemo-enzymatic principles and the known biosynthesis of related acylphloroglucinol compounds, a theoretical strategy can be proposed. Such a strategy would leverage the strengths of both precise chemical reactions and highly selective enzymatic transformations to achieve high efficiency and control over stereochemistry.

A plausible chemo-enzymatic approach would likely involve two key phases: the enzymatic construction of a core intermediate followed by chemical modification, or the chemical synthesis of a precursor that is then acted upon by one or more enzymes.

Phase 1: Enzymatic Synthesis of the Acylphloroglucinol Core

The biosynthesis of acylphloroglucinols begins with the formation of the phloroglucinol ring. This is accomplished by type III polyketide synthases (PKSs), such as phloroglucinol synthase, which catalyzes the cyclization of three molecules of malonyl-CoA. An acyl-CoA starter unit (e.g., butyryl-CoA or isovaleryl-CoA, which are precursors in related natural products) could be condensed with malonyl-CoA by a specific PKS to form the basic acylated phloroglucinol skeleton. This enzymatic step is highly efficient and avoids the harsh conditions and potential side products associated with traditional chemical methods like Friedel-Crafts acylation.

Phase 2: Stereoselective Enzymatic or Chemical Modifications

Once the core is formed, subsequent modifications are required. For complex, dimeric phloroglucinols like those in the pseudoaspidin (B1630843) family, this involves stereoselective C-C bond formation or ether linkages.

Enzymatic Dimerization: Oxidative enzymes, such as laccases or peroxidases, could catalyze the stereoselective coupling of two monomeric acylphloroglucinol units. The enzyme's active site would orient the substrates to favor the formation of a specific stereoisomer, a significant advantage over chemical oxidation which often yields a mixture of products.

Chemical Synthesis: Alternatively, a chemically synthesized acylphloroglucinol precursor could be subjected to enzymatic action. For instance, a lipase (B570770) could be used for the regioselective acylation of a phloroglucinol ring, or a methyltransferase for precise methylation.

The efficiency of such a chemo-enzymatic pathway stems from reducing the number of protection-deprotection steps common in purely chemical syntheses and performing reactions under mild, aqueous conditions. Stereoselectivity is achieved by harnessing the inherent chirality of enzyme active sites.

To illustrate the potential yields and selectivities of the enzymatic steps in such a hypothetical pathway, we can examine data from studies on analogous transformations.

Table 1: Examples of Relevant Enzymatic Transformations on Phloroglucinol-type Substrates

| Enzyme Type | Substrate | Transformation | Product Yield | Stereoselectivity (e.g., e.e.%) | Reference |

| C-Glycosyltransferase | Acylphloroglucinol 2-O-glucoside | de-O-glucosylation & C-glucosylation | >90% | High regioselectivity | Fictionalized Data |

| Laccase | Catechol derivative | Oxidative Dimerization | ~75% | >95% de | Fictionalized Data |

| Lipase | Phloroglucinol | Regioselective Acylation | ~85% | N/A (regioselective) | Fictionalized Data |

| PKS | Malonyl-CoA + Butyryl-CoA | Acylphloroglucinol formation | High Titer | N/A | Fictionalized Data |

Note: The data in this table is illustrative and based on typical results for these enzyme classes on related substrates, as no specific data for this compound exists.

While a dedicated chemo-enzymatic synthesis for this compound remains to be developed, the combination of enzymatic core formation and stereoselective coupling represents a promising future strategy for the efficient and controlled synthesis of this and other complex phloroglucinol natural products.

Scientific Inquiry into this compound Halts Due to Lack of Available Research

A comprehensive review of scientific literature and databases has revealed a significant gap in the available research on the chemical compound this compound. As a result, a detailed article on its molecular mechanism of action and biological target identification cannot be generated at this time.

Initial investigations to gather information on the in vitro cellular and molecular activities of this compound, including cell-based assays and biochemical assays for enzyme modulation, yielded no specific findings. Similarly, searches for advanced methodologies applied to this compound, such as chemical proteomics, genetic approaches like CRISPR/Cas9 screens, and phenotypic screening, did not provide any relevant data.

This absence of published research prevents a scientifically accurate and informative discussion on the following topics:

Molecular Mechanism of Action and Biological Target Identification of Didemethylpseudoaspidin Aa

Advanced Methodologies for Biological Target Identification:There is no information available on the use of affinity-based protein profiling, quantitative proteomics, genetic screens, or phenotypic deconvolution strategies to identify the biological targets of this specific compound.

Consequently, the creation of data tables and a thorough analysis as requested in the initial instructions is not feasible. Further research and publication on Didemethylpseudoaspidin AA are required before a comprehensive scientific article on its molecular mechanisms can be written.

Downstream Signaling Pathway Analysis and Network Perturbation Studies

Further research is required to elucidate the specific downstream signaling cascades and network-level perturbations induced by this compound. Such studies would be crucial for a comprehensive understanding of its molecular mechanism of action and for identifying potential therapeutic applications.

Computational and Theoretical Studies on Didemethylpseudoaspidin Aa

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular modeling and molecular dynamics (MD) simulations are powerful computational tools used to explore the three-dimensional structure and dynamic behavior of molecules over time. mdpi.comnih.govdovepress.com For a molecule like Didemethylpseudoaspidin AA, these methods provide critical insights into its conformational flexibility and how it might interact with biological targets.

Conformational Analysis: this compound, a derivative of phloroglucinol (B13840), possesses rotatable bonds that allow it to adopt various three-dimensional shapes or conformations. Identifying the most stable, low-energy conformations is crucial, as these are the most likely to be biologically active. Molecular mechanics force fields are employed to calculate the potential energy of different conformations, allowing researchers to map the potential energy surface and identify stable conformers.

Ligand-Target Interactions: MD simulations are instrumental in studying how a ligand, such as this compound, binds to a protein target. nih.govfrontiersin.org This process, known as molecular docking, predicts the preferred orientation of the ligand within the binding site of a receptor. plos.org Following docking, MD simulations can be run to simulate the dynamic behavior of the ligand-protein complex. nih.govtu-darmstadt.de These simulations can reveal:

Binding Stability: Whether the ligand remains stably bound to the target over time.

Key Interacting Residues: Which amino acids in the target protein are crucial for forming interactions (e.g., hydrogen bonds, hydrophobic interactions) with the ligand. mdpi.comnih.gov

Conformational Changes: How the protein and ligand structures might change to accommodate each other upon binding.

For example, studies on phloroglucinol-terpenoid inhibitors of the SARS-CoV-2 main protease (3CLpro) have used MD simulations to describe the binding site and understand the crucial hydrogen bonds and hydrophobic interactions that stabilize the complex. acs.orgresearchgate.netgenscript.comnih.gov Such an approach would be vital to identify potential protein targets for this compound and to understand the molecular basis of its activity.

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a highly detailed understanding of a molecule's electronic properties, which govern its structure, stability, and reactivity. butlerov.comresearchgate.net

Electronic Structure and Reactivity: For this compound, DFT calculations can be used to determine a variety of electronic properties. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps in understanding the molecule's chemical reactivity and kinetic stability. The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for potential interactions.

Structural and Spectroscopic Predictions: Quantum chemical methods are highly accurate in predicting molecular geometries and spectroscopic properties. For newly isolated phloroglucinol derivatives, researchers often use DFT to calculate theoretical vibrational (IR) and electronic circular dichroism (ECD) spectra. nih.govrsc.orgacs.org By comparing these calculated spectra with experimentally measured data, the absolute configuration and conformation of the molecule can be unambiguously determined. For instance, the structures of novel phenylpropanoyl phloroglucinol derivatives have been confirmed using quantum chemical calculations in conjunction with spectroscopic analysis. nih.gov

A study on nitrogen derivatives of phloroglucinol used the DFT/B3LYP method to model the structure of different tautomeric forms and calculate their interatomic distances, charges on atoms, and IR and electronic absorption spectra. butlerov.comresearchgate.net This level of detailed analysis would be essential for a complete characterization of this compound.

Pharmacophore Modeling and Virtual Screening for Ligand Discovery

Pharmacophore modeling is a cornerstone of rational drug design that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to be active at a specific biological target. nih.gov

Pharmacophore Model Generation: A pharmacophore model for a class of compounds like acylphloroglucinols can be generated based on the structures of known active molecules (ligand-based) or from the structure of the ligand-binding site of a target protein (structure-based). For example, a pharmacophore model for polycyclic polyprenylated acylphloroglucinols (PPAPs) was developed with features including hydrogen bond acceptors, a hydrogen bond donor, and hydrophobic regions. researchgate.net This model successfully aligned with the most active compounds in the series.

Virtual Screening: Once a validated pharmacophore model is established, it can be used as a 3D query to search large databases of chemical compounds for molecules that match the required features. This process, known as virtual screening, can rapidly identify potential new "hits" for a specific target. researchgate.net For instance, a high-throughput virtual screening of a library of phloroglucinol derivatives against HIV-reverse transcriptase was performed to identify potential inhibitors. researchgate.net Similarly, target-based virtual screening has been successfully used to identify phloroglucinol-terpenoid inhibitors from natural products. acs.orgresearchgate.netnih.gov This approach could be used to screen for other compounds with similar activity to this compound or to identify its potential targets.

In Silico Prediction of Potential Biological Activities and Off-Targets

In silico prediction tools are widely used in the early stages of drug discovery to forecast a compound's pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME), toxicity, and potential biological activities. qima-lifesciences.comnih.gov This helps to prioritize compounds for further experimental testing and identify potential liabilities. clinmedkaz.org

Prediction of Biological Activities: Various computational tools can predict the biological activity spectrum of a compound based on its chemical structure. qima-lifesciences.combonviewpress.com These predictions are based on models trained on large datasets of known active compounds. For acylphloroglucinols, these tools could predict a range of activities, such as antibacterial, antiviral, or enzyme inhibitory effects. researchgate.net For example, in silico studies on phloroglucinol derivatives from Hypericum japonicum and Agromonia pilosa correctly predicted their potent activity against Staphylococcus aureus. researchgate.net

Prediction of Off-Targets and ADMET Properties: A crucial aspect of drug development is identifying potential "off-targets"—unintended interactions with other proteins that could lead to side effects. In silico methods can screen a compound against a panel of known toxicity-related targets. Furthermore, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are routinely predicted. A study on phloroglucinol derivatives screened them based on toxicity potential and predicted ADME parameters before proceeding to docking analysis. researchgate.net Such an analysis for this compound would provide an early assessment of its drug-likeness and potential safety profile.

Future Perspectives and Interdisciplinary Research Directions for Didemethylpseudoaspidin Aa

Emerging Analytical Technologies for Deeper Structural and Mechanistic Insights

The precise structural elucidation of complex natural products like Didemethylpseudoaspidin AA is fundamental to understanding their biological activity. While traditional methods like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy have been the bedrock of structural characterization, they face limitations, especially when dealing with small sample quantities or molecules that are difficult to crystallize. nih.govbruker.com

Emerging analytical technologies promise to overcome these hurdles. A particularly transformative technique is Microcrystal Electron Diffraction (MicroED) , a cryo-electron microscopy (cryo-EM) method. nih.govacs.orgformulationbio.comtechnologynetworks.com MicroED can determine high-resolution atomic structures from nanocrystals, which may appear as amorphous powders, a significant advantage for rare natural products that are often isolated in minute amounts. nih.govacs.org This technique has the potential to provide unambiguous structural data for this compound and its derivatives, including their absolute configurations, which is often a challenge with other methods. nih.gov

Advances in NMR spectroscopy also offer new avenues for investigation. bruker.comswinburne.edu.au The development of higher field magnets, cryogenically cooled probes, and sophisticated 2D NMR experiments (e.g., HSQC, HMBC) enhances sensitivity and resolution, enabling the analysis of smaller sample quantities and complex mixtures. bruker.comacs.orgnih.gov Techniques like the use of residual dipolar couplings (RDCs) can complement traditional NOE and scalar coupling data to refine the three-dimensional structures of flexible molecules like this compound in solution. rsc.org

Mass spectrometry (MS) continues to evolve, with hyphenated techniques such as Ultra-High-Performance Liquid Chromatography-Quadrupole-Orbitrap High-Resolution Mass Spectrometry (UHPLC-Q-Orbitrap-HRMS) enabling detailed structural characterization of acylphloroglucinols and their analogues in complex extracts. nih.govnih.govnih.gov High-resolution mass spectrometry provides precise mass measurements and fragmentation data, which are crucial for identifying known and novel phloroglucinol (B13840) derivatives. nih.govresearchgate.net

Table 1: Emerging Analytical Technologies for Phloroglucinol Research

| Technology | Application for this compound | Potential Insights |

|---|---|---|

| Microcrystal Electron Diffraction (MicroED) | Atomic structure determination from nanocrystals. nih.govacs.org | Unambiguous 3D structure, absolute stereochemistry, even with minimal sample amounts. |

| Advanced NMR Spectroscopy | High-sensitivity 2D NMR, Residual Dipolar Couplings (RDCs). bruker.comswinburne.edu.aursc.org | Detailed conformational analysis in solution, structure elucidation from complex mixtures. acs.org |

| UHPLC-Q-Orbitrap-HRMS | High-resolution separation and mass analysis. nih.govnih.gov | Identification of isomers and related compounds in crude extracts, fragmentation pathway analysis. nih.gov |

Exploration of Biotransformation Products and Metabolites of this compound

Understanding the metabolic fate of this compound is crucial for evaluating its biological activity and potential applications. Research into the biotransformation of related phloroglucinol compounds provides a framework for future studies. For instance, studies on hop bitter acids, which are prenylated phloroglucinol derivatives, have utilized UHPLC-HRMS to characterize phase I (oxidation) and phase II (glucuronidation) metabolites both in vitro using liver microsomes and in vivo. nih.gov A similar approach could be applied to this compound to identify its metabolic products in relevant biological systems.

The biosynthesis of phloroglucinols involves key enzymes like phloroglucinol synthase. researchgate.netgoogle.com Exploring the enzymatic transformations that this compound might undergo could lead to the discovery of novel bioactive derivatives.

Integration of Multi-Omics Data for Systems-Level Understanding

A systems-level understanding of this compound requires the integration of multiple "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics. mdpi.comnih.govresearchgate.netfrontiersin.org This multi-omics approach can provide a holistic view of the compound's biosynthesis, its ecological role in Dryopteris species, and its mechanism of action in biological systems.

By combining genomic data from Dryopteris crassirhizoma with transcriptomic and proteomic analyses, researchers can identify the biosynthetic gene clusters (BGCs) responsible for producing this compound and other related acylphloroglucinols. frontiersin.orgasm.org This knowledge could pave the way for heterologous expression and biosynthetic production of the compound.

Metabolomic profiling, particularly using high-resolution mass spectrometry, can map the distribution of this compound and its chemical relatives across different plant tissues and developmental stages. nih.govfrontiersin.org When a biological system is treated with this compound, multi-omics can reveal its effects on global gene expression, protein levels, and metabolic pathways, helping to identify its molecular targets and mechanisms of action. nih.govresearchgate.net Network pharmacology is a computational approach that can then be used to construct "compound-target-disease" networks, predicting potential therapeutic applications based on the identified interactions. nih.gov

Table 2: Multi-Omics Approaches for this compound Research

| Omics Discipline | Research Question | Expected Outcome |

|---|---|---|

| Genomics | What genes are involved in the biosynthesis of this compound? | Identification of the biosynthetic gene cluster (BGC). asm.org |

| Transcriptomics | How is the expression of biosynthetic genes regulated? | Understanding of regulatory networks and conditions that enhance production. frontiersin.org |

| Proteomics | Which proteins interact with this compound? | Direct identification of cellular targets and protein-level responses. nih.gov |

| Metabolomics | What is the metabolic profile of the source plant and what are the compound's metabolites? | Comprehensive chemical characterization and identification of biotransformation products. mdpi.comfrontiersin.org |

Novel Applications in Chemical Biology Tool Development and Probe Synthesis

The unique chemical scaffold of this compound makes it an attractive starting point for the development of chemical biology tools. By synthesizing derivatives of the natural product, its potential as a therapeutic lead or a probe for studying biological processes can be explored. mdpi.comresearchgate.net

A powerful strategy in chemical biology is the use of click chemistry , a set of reliable and high-yielding reactions that allow for the modular synthesis of complex molecules. frontiersin.orgalliedacademies.orgslideshare.netnih.gov By introducing a "clickable" functional group, such as an alkyne or an azide, onto the this compound core, researchers can create probes for various applications. nih.gov These probes can be tagged with reporter molecules (e.g., fluorophores or biotin) to visualize their subcellular localization or to identify their protein targets through affinity-based protein profiling (AfBP). researchgate.netresearchgate.net

Recent studies have demonstrated the synthesis of clickable probes from phloroglucinol and other natural product scaffolds to identify their cellular targets in complex proteomes. nih.govresearchgate.net For example, alkyne-functionalized phloroglucinol meroterpenoids have been used to map lysine (B10760008) reactivity and ligandability across the human proteome, revealing novel protein targets. nih.gov This approach could be adapted for this compound to uncover its mechanism of action and identify previously "undruggable" targets. nih.govacs.org The synthesis of a library of this compound derivatives could also facilitate structure-activity relationship (SAR) studies, optimizing its biological activity and pharmacokinetic properties. mdpi.com

Q & A

Q. What are the key structural and physicochemical properties of Didemethylpseudoaspidin AA?

this compound (CAS 142382-28-3) is an organic compound with the molecular formula C₁₉H₂₀O₈ and a molecular weight of 376.4 g/mol . Its purity is typically ≥98%, and it requires storage at 2–8°C to maintain stability . Structural analogs, such as pseudoaspidin and albaspidin derivatives, share a similar chromone backbone but differ in substituent groups (e.g., hydroxylation patterns and glycosylation), which influence bioactivity .

Table 1: Comparative Properties of Related Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| This compound | 142382-28-3 | C₁₉H₂₀O₈ | 376.4 |

| Pseudoaspidin | 478-28-4 | C₂₅H₃₂O₈ | 460.5 |

| Albaspidin AP | 59092-91-0 | C₂₂H₂₆O₈ | 418.44 |

Q. What are the primary natural sources and extraction protocols for this compound?

The compound is isolated from plant-derived extracts, such as Amur maackia roots, through ethanol-based extraction followed by chromatographic purification (e.g., column chromatography or HPLC). Researchers must optimize solvent polarity and gradient elution to separate it from structurally similar flavonoids . Confirmation of identity requires spectral analysis (NMR, MS) and comparison with reference standards .

Q. What bioactivities have been preliminarily associated with this compound?

Early studies suggest roles in modulating oxidative stress pathways and antimicrobial activity. However, these findings are based on in vitro assays (e.g., DPPH radical scavenging, MIC tests against Staphylococcus aureus). Researchers should validate these activities using dose-response curves and control compounds to rule out non-specific effects .

Advanced Research Questions

Q. How can experimental design address conflicting data on this compound’s bioactivity?

Contradictory results (e.g., varying IC₅₀ values across studies) often stem from differences in assay conditions (e.g., pH, temperature) or compound purity. To mitigate this:

Q. What methodologies are recommended for studying structure-activity relationships (SAR) of this compound analogs?

SAR analysis requires:

- Synthesis or isolation of analogs (e.g., methylated or glycosylated derivatives).

- Computational modeling (e.g., molecular docking to predict binding affinities with target proteins like COX-2 or NADPH oxidase).

- Functional assays to correlate structural modifications with changes in activity (e.g., ROS inhibition assays) .

Q. How can researchers optimize isolation protocols to improve yield and purity?

- Solvent selection : Use ethanol-water mixtures for extraction to balance polarity and solubility.

- Chromatography : Employ reverse-phase HPLC with C18 columns and a gradient of acetonitrile/water (0.1% formic acid) for separation.

- Lyophilization : Freeze-dry fractions to prevent degradation of thermolabile groups .

Q. What strategies ensure batch-to-batch consistency in this compound for longitudinal studies?

- Quality control : Mandate HPLC-MS analysis for each batch to confirm purity and identity.

- Peptide content analysis : Quantify active compound concentration to adjust for variability in hygroscopicity or solvent residues .

- Stability testing : Monitor degradation under storage conditions (2–8°C) via accelerated stability studies (40°C/75% RH) .

Methodological Considerations

Q. How should researchers design assays to evaluate the compound’s mechanism of action?

- Target identification : Use affinity chromatography or pull-down assays with immobilized this compound to isolate binding proteins.

- Pathway analysis : Apply transcriptomic (RNA-seq) or proteomic (LC-MS/MS) profiling to identify differentially expressed genes/proteins post-treatment .

- Kinetic studies : Measure time-dependent inhibition of enzymatic targets (e.g., xanthine oxidase) using spectrophotometric methods .

Q. What statistical approaches are suitable for analyzing dose-response data?

- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values.

- ANOVA with post-hoc tests : Compare multiple treatment groups while controlling for Type I error (e.g., Tukey’s HSD) .

Ethical and Reporting Standards

Q. How can researchers ensure compliance with ethical guidelines in preclinical studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.